molecular formula C13H11BO3 B15052414 (2-Benzoylphenyl)boronic acid

(2-Benzoylphenyl)boronic acid

Cat. No.: B15052414
M. Wt: 226.04 g/mol
InChI Key: RPHQUGNJQUNNOG-UHFFFAOYSA-N
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Description

(2-Benzoylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly notable for its applications in organic synthesis, especially in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzoylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source. The reaction is catalyzed by a palladium complex and often requires a base such as potassium acetate. The reaction conditions are generally mild, making this method highly efficient and widely used .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Benzoylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which (2-Benzoylphenyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and enzyme inhibitors. The boron atom in the boronic acid group acts as a Lewis acid, facilitating the formation of these covalent bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Benzoylphenyl)boronic acid is unique due to the presence of the benzoyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic applications where the benzoyl group can provide additional functionality or stability to the final product .

Properties

Molecular Formula

C13H11BO3

Molecular Weight

226.04 g/mol

IUPAC Name

(2-benzoylphenyl)boronic acid

InChI

InChI=1S/C13H11BO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,16-17H

InChI Key

RPHQUGNJQUNNOG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C(=O)C2=CC=CC=C2)(O)O

Origin of Product

United States

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